1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, substituted with various functional groups
Preparation Methods
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Substitution Reactions: Various functional groups are introduced into the pyrrolidinone core through substitution reactions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines.
Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced using reagents such as hydrogen peroxide and methanol, respectively.
Chemical Reactions Analysis
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may have therapeutic potential, although specific applications are still under investigation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. The exact pathways and targets are still being studied, but its structure suggests it could influence various biochemical processes.
Comparison with Similar Compounds
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
- 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate hydrochloride
- 3-[(Diethylamino)methyl]-N′-ethyl-N-[2-hydroxy-2-(4-methylphenyl)ethyl]-1-pyrrolidinecarboximidamide hydroiodide
These compounds share similar functional groups but differ in their core structures and specific substitutions, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C26H32N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O4/c1-6-27(7-2)14-15-28-23(19-10-8-17(3)9-11-19)22(25(30)26(28)31)24(29)20-12-13-21(32-5)18(4)16-20/h8-13,16,23,29H,6-7,14-15H2,1-5H3/b24-22+ |
InChI Key |
XDNOMQBVTCUUPR-ZNTNEXAZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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